molecular formula C19H18ClN5O B6010133 N-[(E)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(4-CHLOROPHENYL)ACETAMIDE

N-[(E)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(4-CHLOROPHENYL)ACETAMIDE

Cat. No.: B6010133
M. Wt: 367.8 g/mol
InChI Key: HBCOYSCIWSEYIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(4-CHLOROPHENYL)ACETAMIDE is a complex organic compound belonging to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with dimethyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(4-CHLOROPHENYL)ACETAMIDE typically involves multiple stepsCommon reagents used in these reactions include dimethylformamide, chlorobenzene, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(4-CHLOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

N-[(E)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(4-CHLOROPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-AMINO[(4,7-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(4-CHLOROPHENYL)ACETAMIDE
  • N-[(E)-AMINO[(4,6-DIMETHYL-2-QUINAZOLINYL)AMINO]METHYLENE]-2-(4-CHLOROPHENYL)ACETAMIDE

Uniqueness

N-[(E)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(4-CHLOROPHENYL)ACETAMIDE stands out due to its specific substitution pattern on the quinazoline core, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(Z)-N'-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O/c1-11-3-8-16-15(9-11)12(2)22-19(23-16)25-18(21)24-17(26)10-13-4-6-14(20)7-5-13/h3-9H,10H2,1-2H3,(H3,21,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCOYSCIWSEYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)N=C(N)NC(=O)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N=C(N=C2C=C1)/N=C(/N)\NC(=O)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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